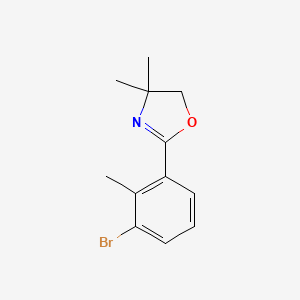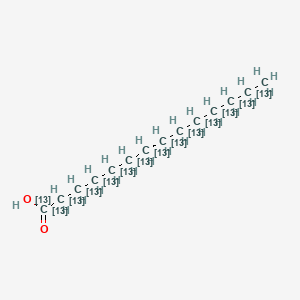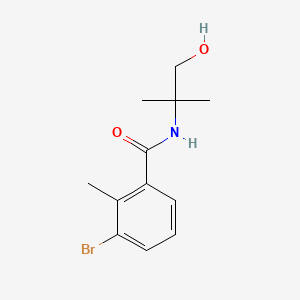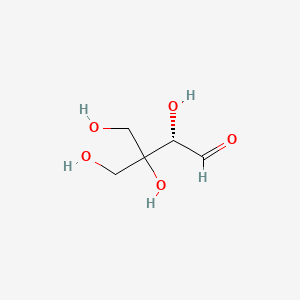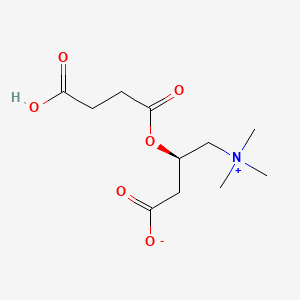
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,3-dichloro-2-propyl) Phosphate-d15, also known as TDCPP, is a chlorinated organophosphate . It is a clear colorless viscous liquid, generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods . It has a wide variety of applications and is used as flame retardants, pesticides, plasticizers, and nerve gases .
Synthesis Analysis
TDCPP is produced by the reaction of epichlorohydrin with phosphorus oxychloride .Molecular Structure Analysis
The molecular formula of TDCPP is C9H15Cl6O4P . The IUPAC name is Tris(1,3-dichloropropan-2-yl) phosphate .Physical And Chemical Properties Analysis
TDCPP is a clear colorless viscous liquid . It has a molar mass of 430.89 g·mol−1 . It is generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods .Scientific Research Applications
Environmental Impact and Biodegradation
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is recognized as a persistent environmental pollutant. Research conducted by Takahashi et al. (2010) identified bacterial strains capable of degrading TDCPP, offering potential strategies for bioremediation of environments contaminated by this compound.
Exposure Assessment in Different Environments
Studies have focused on assessing human exposure to TDCPP. For instance, Carignan et al. (2013) measured TDCPP exposure in office workers through urine samples, linking the presence of TDCPP in office dust to personal exposure levels.
Health Risks and Toxicity
The potential health risks associated with TDCPP exposure are a significant concern. Wang et al. (2020) reviewed the environmental occurrence, exposure, and risks of TDCPP, indicating its role in acute, developmental, reproductive, and endocrine-disrupting toxicity.
Impact on Animal Models
Research on TDCPP's effects on animal models, like zebrafish, has been extensive. Wang et al. (2015) demonstrated that exposure to TDCPP adversely affects fish reproduction and alters hormone levels. This suggests potential ecological and health implications due to TDCPP presence in the environment.
Human Biomonitoring Studies
Human biomonitoring studies, such as those by Ospina et al. (2018), have shown widespread exposure to TDCPP among the general population, emphasizing the need for continued surveillance and risk assessment.
Molecular and Genetic Impacts
Studies like that by Volz et al. (2016) have explored the molecular impacts of TDCPP, such as changes in DNA methylation patterns in zebrafish, indicating a potential mechanism for developmental toxicity.
Developmental Effects in Embryos
Research by McGee et al. (2012) has shown that TDCPP exposure during early stages of zebrafish embryogenesis can delay remethylation of the zygotic genome, potentially leading to developmental abnormalities.
Transgenerational Effects
Studies such as that by Ren et al. (2019) have highlighted the transgenerational effects of TDCPP, showing that parental exposure can result in thyroid disruption and growth inhibition in offspring.
Embryonic Development Disruptions
Research like that by Dasgupta et al. (2018) has demonstrated that TDCIPP exposure during critical developmental stages can alter normal embryogenesis, leading to abnormal tissue and organ development.
Safety And Hazards
properties
CAS RN |
1447569-77-8 |
|---|---|
Product Name |
Tris(1,3-dichloro-2-propyl) Phosphate-d15 |
Molecular Formula |
C9H15Cl6O4P |
Molecular Weight |
445.98 |
IUPAC Name |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChI Key |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
synonyms |
1,3-Dichloro-2-propanol Phosphate-d15; 3PC-R-d15; Antiblaze 195-d15; CRP-d15; FR 10-d15; Fyrol FR 2-d15; PF 38-d15; PF 38/3-d15; TDCPP-d15; Tri(1,3-dichloroisopropyl) Phosphate-d15; Tris(1,3-dichloroisopropyl)phosphate-d15; Tris(1-chloromethyl-2-chlo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



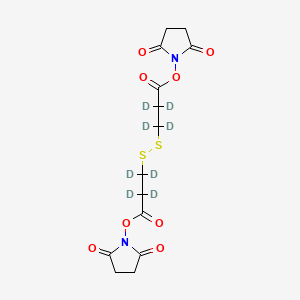
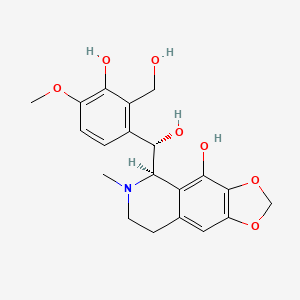
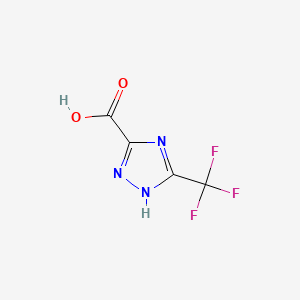
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
